molecular formula C16H15NO4 B253043 N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B253043
M. Wt: 285.29 g/mol
InChI Key: XEJHCDNMHMPOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB, is a synthetic compound that belongs to the family of benzodioxine derivatives. MDB has been studied extensively for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the brain. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may also help to reduce inflammation and oxidative stress, which are both known to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the ability to increase levels of certain neurotransmitters in the brain. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may also help to improve cognitive function and memory, as well as reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its unique chemical structure, which allows for precise manipulation and control of its effects. However, one limitation of using N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it can be difficult to synthesize in large quantities, which limits its availability for use in research studies.

Future Directions

There are a number of potential future directions for research on N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including further studies on its neuroprotective properties and potential use in the treatment of neurological disorders. Other potential areas of research include exploring the effects of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other physiological systems in the body, as well as developing new synthesis methods for the compound.

Synthesis Methods

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential use in various scientific research applications, including as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective properties and may help to prevent the loss of neurons in the brain.

properties

Product Name

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H15NO4/c1-19-13-5-3-12(4-6-13)17-16(18)11-2-7-14-15(10-11)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H,17,18)

InChI Key

XEJHCDNMHMPOBK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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